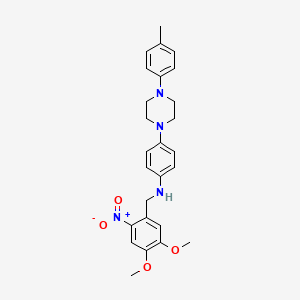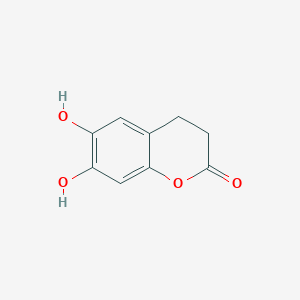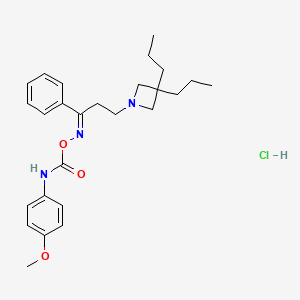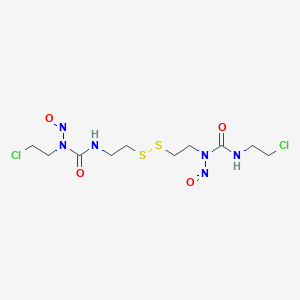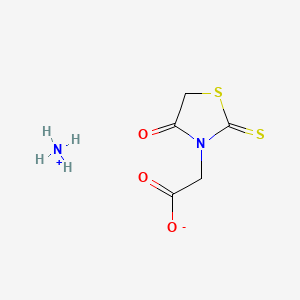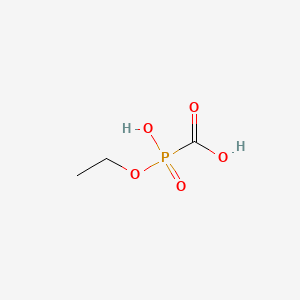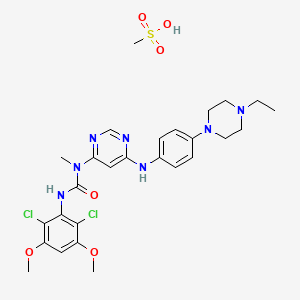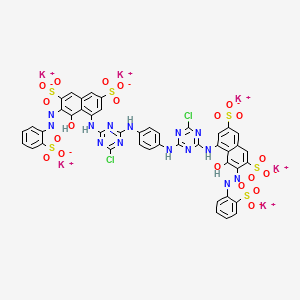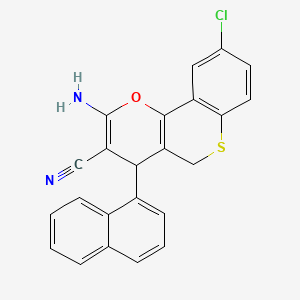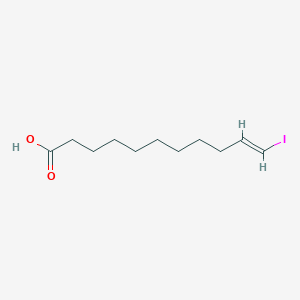
11-Iodo-10-undecylenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Iodo-10-undecylenic acid: is an organic compound with the molecular formula C₁₁H₁₉IO₂ and a molecular weight of 310.17 g/mol . This compound is a derivative of undecylenic acid, where an iodine atom is attached to the eleventh carbon of the undecylenic acid chain. It is a colorless liquid with a unique chemical structure that makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Iodo-10-undecylenic acid can be synthesized through the iodination of undecylenic acid. The process involves the reaction of undecylenic acid with iodine in the presence of a suitable catalyst. The reaction conditions typically include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents like chloroform or carbon tetrachloride.
Catalyst: A catalyst such as silver nitrate may be used to facilitate the iodination reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Undecylenic acid and iodine.
Reaction Vessels: Large-scale reactors with temperature control.
Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 11-Iodo-10-undecylenic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of undecylenic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of undecylenic acid.
Scientific Research Applications
Chemistry: 11-Iodo-10-undecylenic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers .
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on cellular processes. It is also used in the synthesis of bioactive molecules .
Medicine: Its iodine content enhances its biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of 11-Iodo-10-undecylenic acid involves its interaction with cellular components. The iodine atom in the compound can disrupt cellular processes by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in fatty acid biosynthesis, leading to the disruption of cell membrane integrity.
Oxidative Stress: The iodine atom can generate reactive oxygen species, causing oxidative stress and damage to cellular components.
Molecular Targets and Pathways:
Fatty Acid Biosynthesis Pathway: Inhibition of key enzymes in this pathway.
Oxidative Stress Pathway: Induction of oxidative stress leading to cell damage.
Comparison with Similar Compounds
Undecylenic Acid: A precursor to 11-Iodo-10-undecylenic acid, lacking the iodine atom.
10-Iodo-Undecanoic Acid: Similar structure but with the iodine atom on the tenth carbon.
Iodoacetic Acid: A simpler iodine-containing carboxylic acid.
Uniqueness: this compound is unique due to its specific iodine substitution at the eleventh carbon, which imparts distinct chemical and biological properties
Properties
CAS No. |
76998-90-8 |
|---|---|
Molecular Formula |
C11H19IO2 |
Molecular Weight |
310.17 g/mol |
IUPAC Name |
(E)-11-iodoundec-10-enoic acid |
InChI |
InChI=1S/C11H19IO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+ |
InChI Key |
QYRCYLIYZMESCE-CSKARUKUSA-N |
Isomeric SMILES |
C(CCCCC(=O)O)CCC/C=C/I |
Canonical SMILES |
C(CCCCC(=O)O)CCCC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


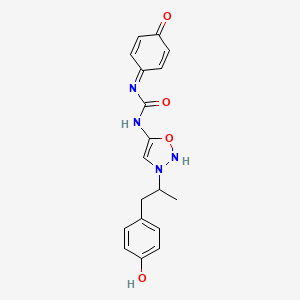

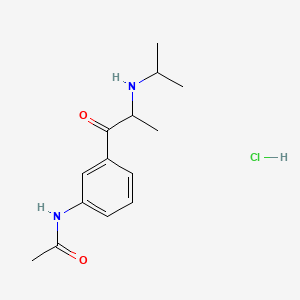
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
